molecular formula C10H15NOS B13179933 [1-(Aminomethyl)cyclobutyl](thiophen-3-YL)methanol

[1-(Aminomethyl)cyclobutyl](thiophen-3-YL)methanol

Cat. No.: B13179933
M. Wt: 197.30 g/mol
InChI Key: FDMUDNMXWZDBMO-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutylmethanol is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.3 g/mol This compound features a cyclobutyl ring attached to an aminomethyl group and a thiophen-3-ylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutylmethylamine with thiophen-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for 1-(Aminomethyl)cyclobutylmethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction parameters, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclobutylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)cyclobutylmethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiophen-3-ylmethanol moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenemethanol: Similar structure but lacks the aminomethyl and cyclobutyl groups.

    Cyclobutylmethanol: Contains the cyclobutyl and methanol groups but lacks the thiophen-3-yl moiety.

    Thiophen-3-ylmethanol: Contains the thiophen-3-yl and methanol groups but lacks the aminomethyl and cyclobutyl groups.

Uniqueness

1-(Aminomethyl)cyclobutylmethanol is unique due to its combination of the cyclobutyl ring, aminomethyl group, and thiophen-3-ylmethanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]-thiophen-3-ylmethanol

InChI

InChI=1S/C10H15NOS/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h2,5-6,9,12H,1,3-4,7,11H2

InChI Key

FDMUDNMXWZDBMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(C2=CSC=C2)O

Origin of Product

United States

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